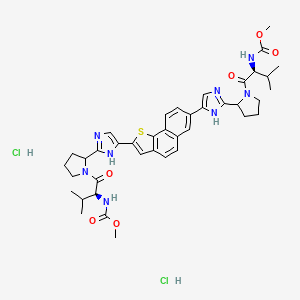
HCV-IN-7 (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
HCV-IN-7 (hydrochloride) is an orally active and potent pan-genotypic inhibitor of the nonstructural protein 5A (NS5A) of the hepatitis C virus (HCV). It exhibits a superior pan-genotypic profile and favorable pharmacokinetic characteristics, making it a promising candidate for antiviral therapy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of HCV-IN-7 (hydrochloride) involves multiple steps, including the formation of a tricyclic central core. The synthetic route typically includes the following steps:
- Formation of the tricyclic core through cyclization reactions.
- Introduction of functional groups to enhance antiviral activity.
- Purification and conversion to the hydrochloride salt form.
Industrial Production Methods
Industrial production of HCV-IN-7 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used for purification .
Analyse Chemischer Reaktionen
Types of Reactions
HCV-IN-7 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
- Oxidizing agents like potassium permanganate.
- Reducing agents like sodium borohydride.
- Substitution reagents like alkyl halides.
Major Products
The major products formed from these reactions include derivatives of HCV-IN-7 (hydrochloride) with modified antiviral properties .
Wissenschaftliche Forschungsanwendungen
HCV-IN-7 (hydrochloride) has a wide range of scientific research applications:
Chemistry: Used as a reference compound in the study of NS5A inhibitors.
Biology: Investigated for its effects on HCV replication and interaction with host cells.
Medicine: Explored as a potential therapeutic agent for treating HCV infections.
Industry: Utilized in the development of antiviral drugs and diagnostic assays .
Wirkmechanismus
HCV-IN-7 (hydrochloride) exerts its effects by inhibiting the NS5A protein of HCV. This inhibition prevents the replication and assembly of the virus, thereby reducing viral load. The compound targets the N-terminus of the D1 domain of NS5A, disrupting its interaction with host cell proteins and membranes required for virion replication complex assembly .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Daclatasvir: Another NS5A inhibitor with a similar mechanism of action.
Ledipasvir: An NS5A inhibitor used in combination with sofosbuvir for HCV treatment.
Velpatasvir: A pan-genotypic NS5A inhibitor with a broad spectrum of activity.
Uniqueness
HCV-IN-7 (hydrochloride) stands out due to its superior pan-genotypic profile and favorable pharmacokinetic characteristics. It shows potent antiviral activity across multiple HCV genotypes and has a good liver uptake, making it a promising candidate for further development .
Eigenschaften
Molekularformel |
C40H50Cl2N8O6S |
|---|---|
Molekulargewicht |
841.8 g/mol |
IUPAC-Name |
methyl N-[(2S)-1-[2-[5-[2-[2-[1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]benzo[g][1]benzothiol-7-yl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate;dihydrochloride |
InChI |
InChI=1S/C40H48N8O6S.2ClH/c1-21(2)32(45-39(51)53-5)37(49)47-15-7-9-29(47)35-41-19-27(43-35)24-13-14-26-23(17-24)11-12-25-18-31(55-34(25)26)28-20-42-36(44-28)30-10-8-16-48(30)38(50)33(22(3)4)46-40(52)54-6;;/h11-14,17-22,29-30,32-33H,7-10,15-16H2,1-6H3,(H,41,43)(H,42,44)(H,45,51)(H,46,52);2*1H/t29?,30?,32-,33-;;/m0../s1 |
InChI-Schlüssel |
HVGIKJUXPYMGSR-BQMYBVSNSA-N |
Isomerische SMILES |
CC(C)[C@@H](C(=O)N1CCCC1C2=NC=C(N2)C3=CC4=C(C=C3)C5=C(C=C4)C=C(S5)C6=CN=C(N6)C7CCCN7C(=O)[C@H](C(C)C)NC(=O)OC)NC(=O)OC.Cl.Cl |
Kanonische SMILES |
CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC4=C(C=C3)C5=C(C=C4)C=C(S5)C6=CN=C(N6)C7CCCN7C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















